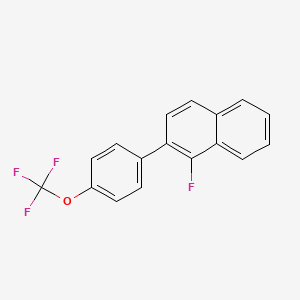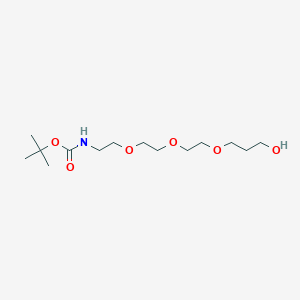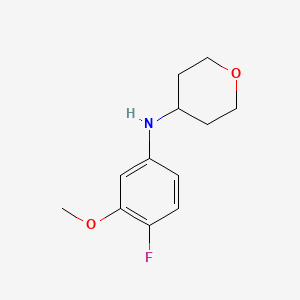
1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene is an organic compound with the molecular formula C9H10ClIO2. It is a derivative of benzene, characterized by the presence of chlorine, iodine, and methoxymethoxy groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene derivative followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the presence of electron-withdrawing and electron-donating groups on the benzene ring. These groups affect the compound’s ability to participate in various reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved vary based on the specific context of its use .
Comparaison Avec Des Composés Similaires
1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-5-iodo-2-methoxy-3-methylbenzene: This compound has a similar structure but differs in the position of the methoxy group.
1-Chloro-5-iodo-2-methoxybenzene: Lacks the methyl group, making it less sterically hindered.
1-Chloro-2-iodo-4-methylbenzene: Does not have the methoxymethoxy group, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C9H10ClIO2 |
|---|---|
Poids moléculaire |
312.53 g/mol |
Nom IUPAC |
1-chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene |
InChI |
InChI=1S/C9H10ClIO2/c1-6-3-9(13-5-12-2)7(10)4-8(6)11/h3-4H,5H2,1-2H3 |
Clé InChI |
VOYIQPWNSOVPLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1I)Cl)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)



![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)

![2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774881.png)

![4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B14774887.png)

